Tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate
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Overview
Description
Tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate is an organic compound with the molecular formula C10H21NO4 and a molecular weight of 219.28 g/mol . It is a derivative of carbamate, which is an ester of carbamic acid. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate typically involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can be recrystallized from hexane to obtain crystals suitable for further analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory-scale synthesis. The process may be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function . It may also act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl n-hydroxycarbamate: A similar compound with a hydroxyl group instead of a methoxy group.
Tert-butyl n-(3-hydroxypropyl)carbamate: Differing by the length of the carbon chain.
Tert-butyl n-(3-hydroxycyclobutyl)-n-methylcarbamate: Contains a cyclobutyl ring instead of a linear chain.
Uniqueness
Tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical reactions and interactions with biomolecules .
Properties
Molecular Formula |
C10H21NO4 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-6-5-8(12)7-14-4/h8,12H,5-7H2,1-4H3,(H,11,13) |
InChI Key |
MUYCKSZVXVKOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(COC)O |
Origin of Product |
United States |
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